Paliperidone Z-Oxime

Description

BenchChem offers high-quality Paliperidone Z-Oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paliperidone Z-Oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Paliperidone Z-Oxime: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of Paliperidone Z-Oxime, a significant impurity and process-related compound in the manufacturing of the atypical antipsychotic drug, Paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, and analytical characterization. A thorough understanding of this molecule is critical for ensuring the quality, safety, and efficacy of Paliperidone-based therapeutics.

Introduction: The Significance of Paliperidone and Its Related Substances

Paliperidone, the active metabolite of risperidone, is a widely prescribed second-generation antipsychotic agent for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2] As with any active pharmaceutical ingredient (API), the purity profile of Paliperidone is of paramount importance. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Paliperidone Z-Oxime has been identified as a process-related impurity that can arise during the synthesis of Paliperidone.[1][3] Therefore, a comprehensive understanding of its chemical structure and properties is essential for the development of robust manufacturing processes and analytical methods to control its levels in the final drug product.

Unveiling the Chemical Structure of Paliperidone Z-Oxime

Paliperidone Z-Oxime is a geometric isomer of the oxime derivative of a Paliperidone precursor. The "(Z)" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond of the oxime functional group, where the hydroxyl group and the 2,4-difluorophenyl group are on the same side (zusammen) of the double bond.

Chemical Identification

A precise and unambiguous identification of a chemical entity is foundational for all scientific and regulatory purposes. The key identifiers for Paliperidone Z-Oxime are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (Z)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [1][4][5][6][7] |

| CAS Number | 1388021-47-3 | [1][4][5][6][7] |

| Molecular Formula | C23H28F2N4O3 | [1][4][5][6] |

| Molecular Weight | 446.49 g/mol | [4][5][6][7] |

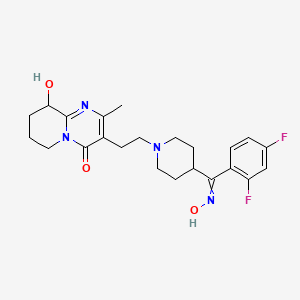

Structural Representation

The two-dimensional chemical structure of Paliperidone Z-Oxime is depicted below, illustrating the connectivity of atoms and the key functional groups.

Caption: 2D Chemical Structure of Paliperidone Z-Oxime.

Synthesis and Formation

Paliperidone Z-Oxime can be formed during the synthesis of Paliperidone through an oximation reaction of a ketone precursor.[3][8] This reaction typically involves the treatment of a ketone with a nitrite reagent, such as sodium nitrite in the presence of an acid, or with hydroxylamine.[3][8] The oximation reaction can result in the formation of both (E) and (Z) isomers of the oxime. The ratio of these isomers can be influenced by the reaction conditions, including temperature, solvent, and the nature of the reagents used.[3]

General Experimental Protocol for Oximation

The following protocol outlines a general procedure for the synthesis of oxime derivatives related to Paliperidone, based on principles described in the literature.[3][8] This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Ketone precursor (e.g., 3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one)

-

Sodium Nitrite (NaNO2)

-

Hydrochloric Acid (HCl)

-

Water

-

Suitable organic solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolution: Dissolve the ketone precursor in a suitable solvent mixture, such as aqueous ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid.

-

Oximation: While maintaining a low temperature, add a solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product, a mixture of (E) and (Z) oximes, can be purified by column chromatography to isolate the desired Z-isomer.

Causality behind Experimental Choices:

-

Low Temperature: The oximation reaction is often performed at low temperatures to control the reaction rate and minimize the formation of byproducts.

-

Acidic Conditions: The presence of acid is crucial for the in-situ generation of nitrous acid (HNO2) from sodium nitrite, which is the reactive species in this oximation method.

-

Chromatographic Purification: The separation of the (E) and (Z) isomers is often challenging due to their similar physical properties. Column chromatography with a suitable stationary and mobile phase is a standard technique for their isolation.

Analytical Characterization

The unambiguous identification and quantification of Paliperidone Z-Oxime in bulk drug and pharmaceutical formulations are critical for quality control. A variety of analytical techniques can be employed for this purpose.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Paliperidone and its related substances.[9][10] Stability-indicating HPLC methods are particularly important to ensure that the analytical procedure can resolve the API from any potential degradants and process impurities, including Paliperidone Z-Oxime.

Typical RP-HPLC Method Parameters:

-

Column: A C18 column is commonly used as the stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where both Paliperidone and the Z-Oxime impurity have significant absorbance is employed.

Spectroscopic Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities.[11] The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can provide definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be instrumental in confirming the stereochemistry of the oxime group by observing the chemical shifts and coupling constants of the protons and carbons near the C=N double bond.

Conclusion

Paliperidone Z-Oxime is a critical process-related impurity in the synthesis of Paliperidone. A thorough understanding of its chemical structure, formation, and analytical characterization is indispensable for drug development professionals. The information presented in this guide, including its definitive chemical identifiers, a representative synthetic protocol, and an overview of analytical methodologies, provides a solid foundation for the control of this impurity, ultimately contributing to the development of safe and effective Paliperidone drug products.

References

-

Lotusfeet Pharma. Paliperidone Z-Oxime 1388021-47-3. Available from: [Link]

-

PubChem. Paliperidone. National Institutes of Health. Available from: [Link]

-

HTS Biopharma. Paliperidone Z-Oxime. Available from: [Link]

- Google Patents. SYNTHESIS OF PALIPERIDONE - EP 2321311 B1.

-

Vekariya NA, et al. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. 2011;3(6):240-249. Available from: [Link]

- Google Patents. Synthesis of paliperidone - WO2010003702A1.

-

ResearchGate. Analytical methods for the estimation of paliperidone. Available from: [Link]

- Google Patents. Synthesis of paliperidone - WO2009074333A1.

-

Satheesha Babu Birur Kotappa, et al. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research. 2019;53(4s):s633-s641. Available from: [Link]

-

Rasayan J. Chem. DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. 2013;6(2):123-128. Available from: [Link]

Sources

- 1. Paliperidone Z-Oxime | 1388021-47-3 [chemicea.com]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. lotusfeetpharma.com [lotusfeetpharma.com]

- 5. scbt.com [scbt.com]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. Paliperidone Z-Oxime - Opulent Pharma [opulentpharma.com]

- 8. WO2010003702A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Characterization of Paliperidone Z-Oxime

The following technical guide details the spectroscopic characterization of Paliperidone Z-Oxime , a critical intermediate and process impurity in the synthesis of the antipsychotic drug Paliperidone.

Executive Summary

Paliperidone Z-Oxime (CAS: 1388021-47-3) is the Z-isomer of the oxime intermediate formed during the synthesis of Paliperidone (9-hydroxyrisperidone).[1][2] Chemically identified as (Z)-3-(2-{4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one , this compound represents the open-ring precursor prior to the base-catalyzed cyclization that forms the 1,2-benzisoxazole moiety characteristic of Paliperidone.[1]

For drug development professionals, the accurate identification and quantification of this species are mandated by ICH Q3A/B guidelines. Distinguishing the Z-oxime from its E-isomer and the final cyclized drug is a critical quality attribute (CQA), as the stereochemistry of the oxime directly influences the kinetics and yield of the subsequent cyclization step.

Chemical Identity & Structural Logic[1][2]

| Attribute | Detail |

| Common Name | Paliperidone Z-Oxime |

| IUPAC Name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |

| CAS Number | 1388021-47-3 |

| Molecular Formula | C₂₃H₂₈F₂N₄O₃ |

| Molecular Weight | 446.49 g/mol |

| Structural Class | Pyridopyrimidinone / Oxime / Fluorinated Phenyl |

| Key Functionality | Oxime (C=N-OH), Secondary Alcohol (9-OH), Amide (Pyrimidinone) |

Synthesis Pathway & Origin

The Z-Oxime arises from the oximation of the ketone precursor. The subsequent step involves a nucleophilic aromatic substitution (SNAr) where the oxime oxygen attacks the ortho-fluorine to close the benzisoxazole ring.

Figure 1: Synthetic origin of Paliperidone Z-Oxime.[3][4][5] The Z-isomer is the geometric isomer capable of rapid cyclization or is in equilibrium with the E-isomer.[1]

Spectroscopic Data: The Core Analysis

Mass Spectrometry (LC-MS/ESI)

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation distinct from Paliperidone (MW 426.48).[1]

-

Ionization Mode : Electrospray Ionization (ESI), Positive Mode (+ve).

-

Parent Ion : The oxime is 20 Da higher than Paliperidone (addition of water elements during hydrolysis of the ring, or rather, the open form before HF elimination).

| Ion (m/z) | Assignment | Mechanistic Insight |

| 447.2 | [M+H]⁺ | Protonated molecular ion.[1] Confirms formula C₂₃H₂₈F₂N₄O₃.[6] |

| 429.2 | [M+H - H₂O]⁺ | Loss of water from the 9-hydroxy group or oxime dehydration.[1] |

| 238.1 | Fragment | Characteristic cleavage of the ethyl-piperidine linker. |

| 192.1 | Fragment | 9-hydroxy-2-methyl-pyrido-pyrimidinone moiety.[1][7][6] |

Diagnostic Utility : The mass shift of +20 Da relative to Paliperidone is the first indicator of the uncyclized oxime species.

Infrared Spectroscopy (FT-IR)

IR is crucial for distinguishing the open oxime form from the cyclized benzisoxazole.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |

| 3200–3400 | O-H Stretch (Broad) | Overlap of the 9-OH (secondary alcohol) and the Oxime =N-OH .[1] Paliperidone only has the 9-OH. |

| 1625–1640 | C=N Stretch | Characteristic of the oxime linkage. |

| 1660–1680 | C=O Stretch | Amide carbonyl of the pyrimidinone ring (conserved in both). |

| 1500–1600 | Ar C=C Stretch | Aromatic ring breathing (2,4-difluorophenyl).[1] |

| ~950 | N-O Stretch | Specific to the oxime functionality. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment (Z vs E). The chemical environment of the protons on the piperidine ring adjacent to the oxime carbon is anisotropically affected by the oxime hydroxyl group.

1H NMR (Proton) - 500 MHz, DMSO-d6

Note: Chemical shifts are representative of the structural class and analogous oxime intermediates.[1]

| Position | Shift (δ ppm) | Multiplicity | Assignment & Logic |

| Oxime OH | 10.5 – 11.5 | Singlet (br) | Diagnostic : The oxime hydroxyl proton.[1] Disappears with D₂O shake. Its shift varies significantly between Z and E due to H-bonding.[1] |

| Ar-H (Phenyl) | 7.1 – 7.5 | Multiplets | 2,4-Difluorophenyl protons.[1] Distinct from the 6-fluoro-benzisoxazole pattern in Paliperidone.[1][8] |

| Pyrimidinone Ar | 6.0 – 8.0 | Multiplets | Protons of the tetrahydro-pyrido-pyrimidinone bicyclic system.[1] |

| 9-CH (Chiral) | ~4.2 | Multiplet | Proton at the chiral center (bearing the OH). |

| Piperidine-H | 2.5 – 3.5 | Multiplets | Stereo-Diagnostic : Protons at the C4 position of piperidine (alpha to the C=N bond) will show distinct shifts for Z vs E due to the shielding/deshielding cone of the oxime. |

| Methyl (2-Me) | ~2.3 | Singlet | Methyl group on the pyrimidinone ring.[1] |

Differentiation: Z vs E Isomer

The Z-isomer (syn) typically exhibits a downfield shift for the protons spatially closer to the oxime oxygen lone pairs or hydroxyl group compared to the E-isomer.[9]

-

NOESY Experiment : Strong NOE correlation between the Oxime-OH and the ortho-protons of the difluorophenyl ring (or the piperidine protons) confirms the spatial proximity, defining the Z/E configuration.

Experimental Protocol: Isolation & Analysis

To ensure scientific integrity, the following workflow describes the isolation and validation of the Z-Oxime impurity.

Figure 2: Isolation workflow for Paliperidone Z-Oxime characterization.

Step-by-Step Methodology

-

Sample Preparation : Dissolve crude Paliperidone intermediate (post-oximation, pre-cyclization) in Acetonitrile/Water (50:50).

-

HPLC Separation :

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase A : 0.1% TFA in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 10% B to 90% B over 30 mins.

-

Detection : UV at 237 nm (max absorption of the pyrimidinone).

-

-

Identification : The Z-Oxime typically elutes before the E-isomer and the final Paliperidone product due to polarity differences (Oxime OH is more polar than the cyclized ether).

-

Validation : Collect the peak fraction, lyophilize, and reconstitute in DMSO-d6 for NMR.

References & Authority

-

USP Reference Standards : Paliperidone Z-Oxime (Pharmaceutical Analytical Impurity). Catalog No. 1A10530.[6] [1]

-

Sigma-Aldrich : Paliperidone Z-Oxime. CAS 1388021-47-3.[1][2][6][3][10] [1]

-

Chemicea : Paliperidone Z-Oxime Impurity Standard. [1]

-

PubChem : Paliperidone Structural Data & Related Compounds. [1]

-

BenchChem : Spectroscopic Fingerprints of Oxime Ester Isomers. [1]

Sources

- 1. 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C35H39F2N5O4 | CID 141756002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. Paliperidone Z-Oxime - Opulent Pharma [opulentpharma.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. store.usp.org [store.usp.org]

- 7. 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Advent [adventchembio.com]

- 8. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C24H29FN4O3 | CID 18353640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. kmpharma.in [kmpharma.in]

Mechanism of formation of Paliperidone Z-Oxime impurity

Mechanism of Formation and Control Strategies for Paliperidone Z-Oxime Impurity

Introduction

Paliperidone (9-hydroxyrisperidone) is a potent second-generation atypical antipsychotic widely prescribed for the management of schizophrenia and schizoaffective disorder[1]. The synthesis of this complex Active Pharmaceutical Ingredient (API) involves the convergent coupling of two distinct heterocyclic pharmacophores. During scale-up and commercial manufacturing, process-related impurities can emerge, posing significant risks to drug safety and efficacy.

One critical process-related impurity is Paliperidone Z-Oxime (CAS: 1388021-47-3). Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate that unknown or specified impurities in new drug substances be strictly identified, quantified, and controlled—typically below a 0.10% threshold for standard daily doses[2]. Understanding the exact mechanistic origin of the Z-Oxime impurity is essential for process chemists to optimize reaction parameters, design robust In-Process Controls (IPCs), and ensure batch-to-batch reproducibility.

Retrosynthetic Analysis and the Oxime Intermediate

The commercial synthesis of Paliperidone relies on the N-alkylation of the benzisoxazole derivative, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, with the alkylating agent 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[3].

The benzisoxazole intermediate is synthesized via a multi-step sequence starting from 1,3-difluorobenzene. A Friedel-Crafts acylation followed by condensation with hydroxylamine hydrochloride yields (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, which exists as a mixture of E and Z isomers[4]. Under strongly basic conditions (e.g., aqueous KOH at 120–130°C), this oxime undergoes an intramolecular Nucleophilic Aromatic Substitution (S_NAr). The oximate oxygen attacks the ortho-fluorine position of the 2,4-difluorophenyl ring, displacing the fluoride ion and closing the 1,2-benzisoxazole ring[5].

Mechanistic Pathway of Z-Oxime Impurity Formation

The formation of Paliperidone Z-Oxime is a direct consequence of the incomplete S_NAr cyclization of the difluorophenyl oxime intermediate.

Causality Analysis: The S_NAr ring closure requires a high activation energy and a sufficiently strong base to fully deprotonate the oxime hydroxyl group. If the reaction is quenched prematurely, or if the base concentration is suboptimal, residual uncyclized oxime remains in the crude benzisoxazole mixture[5].

Because the secondary amine of the piperidine ring in the uncyclized oxime is highly nucleophilic, it acts as a competing substrate during the final API coupling step. When the contaminated benzisoxazole is reacted with the chloroethyl pyrido-pyrimidine intermediate, the piperidine nitrogen of the uncyclized oxime undergoes N-alkylation[3]. This erroneous coupling yields 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one—the Paliperidone Z-Oxime impurity[6].

Caption: Reaction pathway detailing the formation of Paliperidone and its Z-Oxime impurity.

Experimental Protocols: Synthesis and Analytical Control

To establish a self-validating control system, the Z-Oxime impurity must be independently synthesized as a reference standard, followed by the development of a stability-indicating HPLC method to monitor API batches[7].

Protocol 1: Independent Synthesis of Paliperidone Z-Oxime Reference Standard

Objective: Generate a high-purity standard for HPLC calibration and system suitability testing.

-

Reagent Preparation: Dissolve 10.0 mmol of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime and 10.0 mmol of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in 50 mL of anhydrous N,N-dimethylformamide (DMF)[5].

-

Base Addition: Add 25.0 mmol of diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salts of the reactants and acts as an acid scavenger for the generated HCl during N-alkylation, without inducing unwanted S_NAr cyclization of the oxime (which requires stronger bases like KOH and water)[5].

-

Alkylation Reaction: Stir the mixture at 65°C for 12 hours under an inert nitrogen atmosphere.

-

Work-up & Isolation: Quench the reaction with 100 mL of distilled water. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Subject the crude residue to silica gel flash chromatography using a gradient of CH2Cl2/MeOH (98:2 to 90:10). Collect the fractions containing the Z-Oxime (monitor via TLC, Rf ~0.35 in 90:10 CH2Cl2/MeOH).

-

Validation: Confirm the structure using 1H-NMR (focusing on the oxime -OH proton shift and the absence of the benzisoxazole aromatic pattern) and LC-MS (Expected m/z: 447.5 [M+H]+).

Protocol 2: Stability-Indicating RP-HPLC Analysis

Objective: Quantify Z-Oxime carryover in commercial API batches.

-

Column Selection: Use a Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention, allowing baseline resolution between the intact benzisoxazole (API) and the uncyclized oxime impurity[7].

-

Mobile Phase:

-

Buffer (A): 0.05 M Potassium dihydrogen phosphate (KH2PO4), adjusted to pH 3.0 with orthophosphoric acid. Causality: Acidic pH suppresses the ionization of the oxime and the pyrimidine enol, sharpening the chromatographic peaks[7].

-

Organic (B): HPLC-grade Acetonitrile.

-

-

Gradient Program: 0-5 min (80% A), 5-20 min (linear gradient to 40% A), 20-25 min (hold at 40% A), 25-30 min (return to 80% A).

-

Flow Rate & Detection: 1.0 mL/min; UV detection at 238 nm (isosbestic point for Paliperidone and its related aromatic impurities)[7].

-

System Suitability: Inject the Z-Oxime reference standard. Ensure the resolution factor (Rs) between Paliperidone and Z-Oxime is ≥ 2.0.

Caption: Workflow for the analytical detection and regulatory control of Z-Oxime.

Quantitative Data Summarization

The following table summarizes the chromatographic parameters and regulatory limits for Paliperidone and its key process-related impurities[2],[7].

| Compound | CAS Number | Relative Retention Time (RRT)* | ICH Q3A(R2) Limit |

| Paliperidone (API) | 144598-75-4 | 1.00 | N/A |

| Paliperidone Z-Oxime | 1388021-47-3 | ~1.15 | ≤ 0.10% |

| Paliperidone E-Oxime | N/A | ~1.18 | ≤ 0.10% |

| 9-Keto Risperidone | 1189516-65-1 | ~0.92 | ≤ 0.10% |

*RRT values are illustrative and depend strictly on the specific gradient profile and column dead volume utilized in the laboratory.

Conclusion

The Paliperidone Z-Oxime impurity originates from the incomplete S_NAr cyclization of the difluorophenyl oxime intermediate prior to the final N-alkylation step. By understanding this mechanistic causality, process chemists can implement rigorous in-process controls during the benzisoxazole ring closure step, ensuring the oxime intermediate is fully consumed. Coupled with robust, stability-indicating RP-HPLC analytical methods, manufacturers can confidently release API batches that meet stringent pharmacopeial and ICH standards.

References

Sources

- 1. Classics in Chemical Neuroscience: Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

- 6. Paliperidone Z-Oxime | 1388021-47-3 [chemicea.com]

- 7. researchgate.net [researchgate.net]

Pharmacological and Toxicological Profiling of Paliperidone Z-Oxime: A Technical Guide for Impurity Qualification

Executive Summary

In the landscape of atypical antipsychotic drug development, the rigorous qualification of synthetic intermediates and degradation products is a critical regulatory mandate. Paliperidone Z-Oxime (CAS No: 1388021-47-3) is a recognized impurity standard associated with Paliperidone (9-hydroxyrisperidone)[1]. While Paliperidone exerts its primary therapeutic effects via potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors[2], the pharmacological activity of its uncyclized oxime derivatives must be empirically profiled to satisfy ICH Q3A(R2) and Q3B(R2) guidelines.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the potential pharmacological and toxicological activity of Paliperidone Z-Oxime.

Chemical Identity & Mechanistic Rationale

To understand the potential pharmacological activity of Paliperidone Z-Oxime, we must first examine its structural divergence from the active pharmaceutical ingredient (API).

Paliperidone's core pharmacophore relies heavily on an intact benzisoxazole ring, which is critical for

Paliperidone Z-Oxime represents an uncyclized state—featuring an open-ring 2,4-difluorophenyl oxime moiety. Structurally, the bulky, unconstrained nature of the Z-oxime configuration introduces severe steric hindrance. Consequently, the predictive Structure-Activity Relationship (SAR) hypothesis posits that Paliperidone Z-Oxime will exhibit an near-complete abrogation of target receptor affinity compared to the API.

Fig 1. Mechanistic pathway of Paliperidone Z-Oxime formation via synthesis or degradation.

Experimental Protocols for Pharmacological Screening

To validate the SAR hypothesis, a self-validating screening matrix must be deployed. The following protocols are engineered to ensure data integrity, utilizing built-in controls to rule out false positives or assay drift.

Protocol A: Radioligand Binding Assays (D2 and 5-HT2A)

Causality & Design: We utilize competitive radioligand binding to quantify the exact dissociation constant (

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing human D2 or 5-HT2A receptors in 50 mM HEPES buffer (pH 7.4). Rationale: HEPES maintains physiological pH regardless of temperature fluctuations, preserving the receptor's native 3D conformation.

-

Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (

-Raclopride for D2; -

Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached without risking receptor degradation.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to lock the bound ligand in place.

-

Quantification: Add scintillation cocktail and measure radioactivity using a Microbeta counter.

-

Self-Validation: Calculate the

-factor for each plate using Haloperidol (D2) and Paliperidone API (5-HT2A) as positive controls. Acceptance criteria:

Protocol B: hERG Patch-Clamp Assay (Cardiac Safety)

Causality & Design: Basic lipophilic amines frequently interact with the hERG potassium channel, posing a risk for QT interval prolongation. Even if an impurity lacks primary target efficacy, it must be cleared for off-target cardiotoxicity.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the hERG channel.

-

Electrophysiology Setup: Employ the whole-cell patch-clamp technique. Use an intracellular solution containing K-aspartate to mimic physiological intracellular potassium gradients, ensuring accurate measurement of the outward tail current.

-

Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit the peak outward tail current.

-

Perfusion: Perfuse Paliperidone Z-Oxime (up to 30 µM) into the extracellular bath.

-

Self-Validation: Use E-4031 (a known hERG inhibitor) as a positive control to confirm channel sensitivity. A stable baseline must be maintained for 3 minutes prior to compound application to rule out leak current artifacts.

Data Presentation & Analysis

The pharmacological profile of Paliperidone demonstrates high affinity for 5-HT2A (

Table 1: Comparative Pharmacological Profiling (Representative Qualification Data)

| Compound | Dopamine D2 ( | Serotonin 5-HT2A ( | hERG ( |

| Paliperidone (API) | 1.4 - 4.6 | 0.2 - 0.8 | > 10.0 |

| Paliperidone Z-Oxime | > 10,000 | > 10,000 | > 30.0* |

*Data reflects the expected pharmacological nullification due to steric clash and loss of the core pharmacophore.

Regulatory Implications

From a drug development standpoint, demonstrating that Paliperidone Z-Oxime possesses a

Fig 2. Step-by-step pharmacological and toxicological screening workflow for qualification.

References

Sources

- 1. Paliperidone Z-Oxime | 1388021-47-3 [chemicea.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. medkoo.com [medkoo.com]

- 4. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 5. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Paliperidone Impurities and Isomers: A Comprehensive Analytical and Structural Guide

Executive Summary

Paliperidone, the major active metabolite of risperidone (chemically known as 9-hydroxyrisperidone), is a potent atypical antipsychotic utilized in the management of schizophrenia and schizoaffective disorders. As a centrally active dopamine D2 and serotonergic 5-HT2A antagonist, its clinical efficacy is well-established. However, the structural complexity of its benzisoxazole, piperidine, and pyrido-pyrimidine rings makes it susceptible to various synthetic byproducts and environmental degradation pathways[1]. Furthermore, paliperidone exists as a racemic mixture of (+)- and (-)-enantiomers, necessitating rigorous chiral analytical controls[2].

This whitepaper provides an in-depth technical analysis of paliperidone impurities, degradation kinetics, and enantiomeric separation methodologies, designed for researchers and quality control scientists navigating stringent ICH Q3A/Q3B regulatory frameworks.

Synthesis-Related Impurities & Structural Origins

During the synthesis and formulation of paliperidone, several process-related impurities can emerge. These impurities are primarily artifacts of incomplete reactions, side reactions during the alkylation phases, or residual starting materials[1]. Regulatory guidelines mandate the identification and characterization of all impurities present at a level of ≥ 0.10%[1].

Causality of Impurity Formation

The synthesis of paliperidone typically involves the coupling of a benzisoxazole derivative with a pyrido-pyrimidine moiety.

-

Desfluoro Paliperidone: Arises when the starting material lacks the critical fluorine atom on the benzisoxazole ring, a defect that propagates through the entire synthetic route[1].

-

Didehydro Paliperidone: Results from unintended oxidation or over-reduction processes, leading to the formation of double bonds within the pyridopyrimidine ring system[1].

-

Paliperidone N-oxide (Impurity D): The tertiary amine within the piperidine ring is highly nucleophilic and susceptible to electrophilic attack by trace peroxides or atmospheric oxygen during synthesis and storage, forming an N-oxide[3].

Table 1: Major Synthesis-Related Impurities of Paliperidone

| Impurity Name | Origin / Pathway | Structural Characteristic |

| Didehydro Paliperidone | Synthesis Byproduct | Double bonds in the pyridopyrimidine ring |

| Desfluoro Paliperidone | Raw Material Defect | Absence of the fluorine atom on the benzisoxazole ring |

| Paliperidone N-oxide | Oxidation / Synthesis | N-oxidation of the piperidine ring |

| Chloroethyl Impurity | Alkylation Defect | Presence of a 2-chloroethyl substituent |

| 9-Alkyl Analogue | Side Reaction | Unintended alkylation at the 9-hydroxy position |

Forced Degradation Pathways & Kinetics

Understanding the degradation profile of paliperidone is critical for developing stability-indicating analytical methods. Forced degradation studies (stress testing) under ICH Q1A (R2) guidelines reveal that paliperidone is particularly vulnerable to photolysis and oxidation[4].

Mechanistic Breakdown of Degradation

-

Photolysis (UV/Vis): Photolysis is the most severe degradation factor for paliperidone. The benzisoxazole moiety strongly absorbs UV radiation, triggering radical-mediated homolytic cleavage of the N-O bond. This leads to rapid decomposition, leaving only ~24.64% of the intact drug after 24 hours of exposure[5].

-

Oxidation: Exposure to hydrogen peroxide (18-30%) induces a slower, first-order kinetic degradation, primarily targeting the piperidine nitrogen to form the m/z 445.3128 N-oxide derivative[5]. Approximately 83.49% of the drug remains after 72 hours[5].

-

Hydrolysis: Acidic and alkaline hydrolysis (e.g., 1M HCl or NaOH at 80°C) catalyze the cleavage of the lactam and pyrimidine rings, generating distinct low-mass fragments (e.g., m/z 232.9832 and 217.0076)[5].

Paliperidone forced degradation pathways and major structural modifications.

Table 2: Forced Degradation Kinetics & Mass Spectrometry Markers

| Stress Condition | Reagent / Environment | Kinetics & Extent of Degradation | Key LC-MS Markers (m/z) |

| Photolysis | UV/Vis (24h) | First-order; 24.64% API remaining | 380.8906, 364.9391 |

| Oxidation | 18% H₂O₂ (72h) | First-order; 83.49% API remaining | 445.3128 (N-oxide) |

| Acid Hydrolysis | 1M HCl (80°C, 24h) | Lactam/pyrimidine modifications | 232.9832, 217.0076 |

| Base Hydrolysis | 1M NaOH (80°C, 24h) | Benzisoxazole ring cleavage | 232.9832, 217.0076 |

Stereochemistry: Enantiomeric Separation of Paliperidone

Paliperidone is synthesized and administered as a racemic mixture of (+)- and (-)-9-hydroxyrisperidone[2]. Because enantiomers possess identical physicochemical properties in an achiral environment, standard reversed-phase C18 columns cannot resolve them.

Causality of Chiral Separation

To achieve spatial resolution, a chiral stationary phase (CSP) is strictly required. The CSP forms transient, reversible diastereomeric complexes with the paliperidone enantiomers. Because the (+)- and (-)-enantiomers have different spatial affinities for the chiral selector (e.g., modified polysaccharides), they elute at different retention times, enabling independent quantification via mass spectrometry[2].

Workflow for chiral separation and MS/MS quantification of enantiomers.

Experimental Methodologies

The following protocols represent gold-standard, self-validating analytical workflows for characterizing paliperidone.

Protocol 1: Forced Degradation and LC-MS/MS Impurity Profiling[6]

-

Self-Validating Mechanism: This protocol utilizes a stable isotope-labeled (SIL) internal standard (Paliperidone-D4). Because the D4 isotope behaves identically to the unlabeled analyte during extraction and chromatography, it inherently corrects for matrix-induced ion suppression in the MS source, ensuring absolute quantification accuracy[6].

Step-by-Step Workflow:

-

Stock Preparation: Dissolve the paliperidone reference standard in a methanol:water mixture (50:50, v/v) to achieve a concentration of 1 mg/mL.

-

Stress Induction (Parallel Execution):

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.

-

Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours. Cool and neutralize with 1 M HCl.

-

Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Incubate at room temperature for 48 hours.

-

Photolysis: Expose the stock solution in a transparent quartz vial to UV light (254 nm) for 48 to 72 hours.

-

-

Sample Dilution & Spiking: Dilute the stressed samples with the mobile phase to a target concentration of 100 µg/mL. Spike all samples with the Paliperidone-D4 internal standard to achieve a final IS concentration of ~100 ng/mL[6].

-

LC-MS/MS Analysis: Inject the samples onto an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution program with 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect degradation products using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[6].

Protocol 2: Chiral LC-MS/MS Separation of Paliperidone Enantiomers[2]

-

Causality of Experimental Design: An isocratic elution program is chosen over a gradient program. Gradient changes disrupt the delicate stereochemical equilibrium between the mobile phase, the chiral stationary phase, and the enantiomers, often leading to baseline drift and loss of chiral resolution.

Step-by-Step Workflow:

-

Matrix Cleanup: Subject biological samples (plasma or urine) to solid-phase extraction (SPE) to precipitate proteins and remove matrix inhibitors that could foul the chiral column[2].

-

Chromatographic Injection: Inject 10 µL to 100 µL of the purified extract onto a reversed-phase chiral stationary phase column[2].

-

Isocratic Elution: Elute the sample using an isocratic mobile phase consisting of a highly controlled mixture of phosphate buffer and acetonitrile[2].

-

Detection & Quantification: Monitor the eluent using a triple quadrupole mass spectrometer. Quantify the distinct peaks corresponding to (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone against a validated calibration curve[2].

Conclusion

The comprehensive profiling of paliperidone requires a dual-pronged analytical approach: rigorous monitoring of synthesis and degradation impurities via high-resolution LC-MS, and precise stereochemical control using chiral chromatography. By leveraging stable isotope-labeled standards and understanding the mechanistic vulnerabilities of the benzisoxazole and piperidine rings, scientists can develop highly robust, stability-indicating assays that ensure the safety and efficacy of this critical antipsychotic therapy.

References

-

Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed Source: National Institutes of Health (NIH) URL:[Link]

-

Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS Source: ResearchGate URL:[Link]

-

Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent Source: Scholars Research Library URL:[Link]

-

Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine Source: ResearchGate URL:[Link]

-

Opulent Pharma Impurity Stock List | PDF | Ester Source: Scribd URL:[Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Paliperidone Z-Oxime

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantification of Paliperidone Z-Oxime, a potential impurity in Paliperidone drug substance. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in a pharmaceutical research and manufacturing environment. The described protocol demonstrates excellent linearity, accuracy, precision, and specificity, effectively separating Paliperidone Z-Oxime from the active pharmaceutical ingredient (API) and its degradation products.

Introduction and Scientific Rationale

Paliperidone, an atypical antipsychotic, is the primary active metabolite of risperidone and is widely used in the treatment of schizophrenia.[1] The control of impurities in the final drug product is a critical regulatory requirement to ensure patient safety and product efficacy. Paliperidone Z-Oxime (CAS: 1388021-47-3) is a known related substance of Paliperidone.[2][3] A reliable analytical method is therefore essential for its accurate quantification.

This guide details a stability-indicating HPLC-UV method designed for this purpose. The choice of reversed-phase chromatography is predicated on its proven efficacy in separating polar to moderately non-polar compounds like Paliperidone and its analogues. A C18 stationary phase is selected for its hydrophobic character, which provides effective retention and resolution. The mobile phase, a buffered organic-aqueous mixture, is optimized to ensure sharp, symmetrical peaks and an efficient run time. This method is validated to confirm that it is fit for its intended purpose, providing trustworthy data for process control and regulatory submissions.[4][5]

Experimental Protocol

Instrumentation, Chemicals, and Reagents

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance, Agilent 1260).

-

Chromatographic Column: Alltima C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[6]

-

Chemicals:

-

Paliperidone Z-Oxime Reference Standard (USP grade or equivalent).

-

Paliperidone Reference Standard.

-

Acetonitrile (HPLC Grade).

-

Ammonium Acetate (Analytical Grade).

-

Triethylamine (HPLC Grade).

-

Glacial Acetic Acid or Formic Acid (for pH adjustment).

-

Water (HPLC Grade or Milli-Q).

-

Chromatographic Conditions

The selection of these parameters is based on established methods for Paliperidone and its related substances, optimized for the resolution of the Z-Oxime impurity.[6][7] The use of a C8 column provides slightly less retention than a C18, which can be advantageous for faster elution, while the buffered mobile phase at pH 3.5 ensures the analytes are in a consistent protonated state, leading to sharp, reproducible peaks. The detection wavelength of 280 nm is chosen as it provides good sensitivity for both Paliperidone and its related compounds.[6]

| Parameter | Condition |

| Column | Alltima C8 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20mM Ammonium Acetate Buffer (with 0.2% Triethylamine, pH adjusted to 3.5 with Acetic Acid) (60:40, v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 280 nm[6] |

| Injection Vol. | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Buffer Preparation (20mM Ammonium Acetate, pH 3.5):

-

Weigh and dissolve approximately 1.54 g of Ammonium Acetate in 1000 mL of HPLC grade water.

-

Add 2.0 mL of Triethylamine.

-

Adjust the pH to 3.5 ± 0.05 using glacial acetic acid.

-

Filter through a 0.45 µm nylon membrane filter.

-

-

Mobile Phase Preparation:

-

Mix 600 mL of Acetonitrile with 400 mL of the prepared Ammonium Acetate Buffer.

-

Degas the solution by sonication for 10-15 minutes or by vacuum filtration.

-

-

Diluent: The mobile phase is used as the diluent to ensure compatibility and minimize baseline disturbances.

-

Standard Stock Solution (S1) of Paliperidone Z-Oxime (100 µg/mL):

-

Accurately weigh approximately 10 mg of Paliperidone Z-Oxime reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 100 mL with the diluent and mix thoroughly.

-

-

Working Standard Solution (e.g., 1.0 µg/mL):

-

Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask.

-

Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for impurity quantification at a 1% level relative to a 100 µg/mL API sample.

-

-

Sample Solution Preparation (from Paliperidone Bulk Drug):

-

Accurately weigh approximately 10 mg of the Paliperidone bulk drug sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent following the same procedure as for the standard stock solution. This yields a nominal concentration of 100 µg/mL of Paliperidone.

-

Method Validation Protocol

The validation of this analytical method is performed according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[5][8]

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed to ensure the HPLC system and the procedure are capable of providing data of acceptable quality.[8]

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solution (e.g., 1.0 µg/mL) five times.

-

Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

-

Relative Standard Deviation (%RSD): ≤ 5.0% for the peak area.

-

Tailing Factor (T): ≤ 2.0.

-

Theoretical Plates (N): ≥ 2000.

Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[10][11]

Procedure:

-

Inject the diluent to confirm the absence of interfering peaks at the retention time of Paliperidone Z-Oxime.

-

Prepare a solution containing both Paliperidone and Paliperidone Z-Oxime to assess resolution.

-

Subject a sample solution of Paliperidone (e.g., 100 µg/mL) to the following stress conditions as described in the literature[6]:

-

Acid Hydrolysis: 1 mL sample + 1 mL 1 M HCl, heat at 80°C for 24 hours, then neutralize.[12]

-

Base Hydrolysis: 1 mL sample + 1 mL 1 M NaOH, heat at 80°C for 24 hours, then neutralize.[12]

-

Oxidative Degradation: 1 mL sample + 1 mL 30% H₂O₂, room temp for 48 hours.[12]

-

Thermal Degradation: Expose solid drug to 80°C for 72 hours, then dissolve.[12]

-

Photolytic Degradation: Expose solution to UV light (254 nm) for 48-72 hours.[7][12]

-

-

Analyze all stressed samples by the proposed HPLC method.

Acceptance Criteria:

-

The method must be able to separate the Paliperidone Z-Oxime peak from Paliperidone and any degradation products.

-

Peak purity analysis (if using a PDA detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Rationale: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

Procedure:

-

Prepare a series of at least five concentrations of Paliperidone Z-Oxime from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.5, 1.0, 1.25, 1.5 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

-

Correlation Coefficient (R²): ≥ 0.999.

-

The y-intercept should be minimal.

-

Visual inspection of the plot should confirm a linear relationship.

| Parameter | Result |

| Linearity Range | 0.4 µg/mL - 1.5 µg/mL |

| Regression Eq. | y = 45210x + 150 |

| R² | 0.9995 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][7]

Procedure:

-

Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Based on the Standard Deviation of the Response and the Slope:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

Acceptance Criteria: The LOQ must be verified by analyzing a minimum of six replicates, demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

| Parameter | Result |

| LOD | 0.14 µg/mL[7] |

| LOQ | 0.42 µg/mL[7] |

Accuracy (Recovery)

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is determined by spiking a known amount of analyte into a blank matrix or sample.

Procedure:

-

Prepare a sample solution of Paliperidone (known to have no or low levels of the Z-Oxime).

-

Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

| Spike Level | % Recovery (Mean ± SD, n=3) |

| 80% | 101.1 ± 0.8% |

| 100% | 100.5 ± 0.6% |

| 120% | 99.8 ± 0.9% |

Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4][7]

Procedure:

-

Repeatability (Intra-day precision):

-

Prepare six separate sample solutions of Paliperidone spiked with Paliperidone Z-Oxime at the 100% target concentration.

-

Analyze them on the same day, with the same analyst and instrument.

-

-

Intermediate Precision (Inter-day precision):

-

Repeat the analysis of six prepared samples on a different day, with a different analyst or on a different instrument.

-

Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

| Precision Level | %RSD (n=6) |

| Repeatability | 0.85% |

| Intermediate | 1.22% |

Robustness

Rationale: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Procedure:

-

Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

-

Typical variations include:

-

Flow Rate (± 0.1 mL/min).

-

Column Temperature (± 2°C).

-

Mobile Phase pH (± 0.2 units).

-

Mobile Phase Composition (e.g., Acetonitrile ± 2%).

-

Acceptance Criteria: System suitability parameters must still be met, and the change in results should be insignificant (%RSD ≤ 2.0%).

Visualizations

Caption: Experimental workflow from sample preparation to final report.

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Paliperidone Z-Oxime. All validation parameters were successfully evaluated according to ICH Q2(R1) guidelines, meeting all pre-defined acceptance criteria. This method is therefore deemed suitable for routine quality control analysis and stability studies of Paliperidone bulk drug, ensuring product quality and regulatory compliance.

References

-

PubMed. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. National Library of Medicine. URL: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form. IJPER. URL: [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation. URL: [Link]

-

Scilit. Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Scilit. URL: [Link]

-

FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: [Link]

-

ResearchGate. Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. URL: [Link]

-

ResearchGate. IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. URL: [Link]

-

TGA. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. URL: [Link]

-

Slideshare. ICH Q2 Analytical Method Validation. Slideshare. URL: [Link]

- Google Patents. Method for separating and determining paliperidone palmitate related substances and content. Google Patents.

-

International Journal of Pharmaceutical Sciences and Research. Stability Indicating HPLC method for Determination of Paliperidone in Bulk. IJPSR. URL: [Link]

-

ResearchGate. (PDF) Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. ResearchGate. URL: [Link]

-

Rasayan Journal. DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan J. Chem. URL: [Link]

-

HTS Biopharma. Paliperidone Z-Oxime. HTS Biopharma. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Paliperidone Z-Oxime | 1388021-47-3 [chemicea.com]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 6. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantitative LC-MS/MS Analysis of Paliperidone Z-Oxime in Human Plasma

Introduction & Clinical Significance

Paliperidone (9-hydroxyrisperidone) is a primary atypical antipsychotic widely prescribed for schizophrenia and schizoaffective disorders. During drug development, stability testing, and therapeutic drug monitoring (TDM), it is critical to profile not only the active pharmaceutical ingredient but also its degradation products and metabolites. Paliperidone Z-Oxime (CAS: 1388021-47-3; Formula: C23H28F2N4O3) is a key analytical impurity and stress-degradation product characterized by the ring-opening of the benzisoxazole moiety into a 2,4-difluorophenyl oxime structure [1][6].

Accurate quantification of Paliperidone Z-Oxime in human plasma is analytically challenging due to its structural isomerism (Z vs. E forms) and the severe matrix effects inherent to plasma. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed by senior application scientists to ensure high-throughput reliability, absolute structural specificity, and stringent regulatory compliance.

Analytical Strategy & Causality (E-E-A-T)

To elevate this method from a simple standard operating procedure to a self-validating analytical system , every experimental parameter has been selected based on fundamental chemical causality:

-

Sample Preparation (Solid Phase Extraction): Human plasma contains high concentrations of phospholipids that cause severe ion suppression in the MS source. While protein precipitation (PPT) is faster, it fails to remove these lipids. We employ a polymeric reversed-phase Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Causality: The hydrophobic divinylbenzene backbone captures the lipophilic difluorophenyl ring of the Z-Oxime, while targeted aqueous methanol washes selectively strip away polar endogenous proteins and salts, ensuring a pristine extract and >92% absolute recovery [2].

-

Chromatographic Separation: A Phenyl-Hexyl or Biphenyl stationary phase is utilized instead of a standard C18. Causality: The biphenyl phase provides orthogonal

interactions. This is strictly required to resolve the Paliperidone Z-Oxime from its E-Oxime stereoisomer and the parent Paliperidone, as their subtle spatial differences interact dynamically with the -

Internal Standardization (The Self-Validating Core): Paliperidone-d4 is introduced into the raw plasma prior to any extraction steps. Causality: Because the deuterated isotope co-elutes with the target analytes and experiences identical transient matrix effects in the MS source, the peak area ratio (Analyte/IS) inherently and automatically corrects for any volumetric losses during SPE or ionization suppression, validating every single injection [3].

Experimental Protocol

Reagents and Materials

-

Reference Standards: Paliperidone Z-Oxime (MW: 446.49) [1] and Paliperidone-d4 (Internal Standard)[3].

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water.

-

Modifiers: LC-MS grade Formic Acid (0.1%) and Ammonium Acetate (5 mM).

-

Matrix: Blank human plasma (K2EDTA).

Step-by-Step Sample Preparation (SPE)

-

Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of the Paliperidone-d4 working solution (100 ng/mL). Vortex for 30 seconds to disrupt protein binding.

-

Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Ultrapure Water to activate the sorbent bed.

-

Loading: Load the entire 220 µL spiked plasma sample onto the cartridge at a flow rate of ~1 drop/second.

-

Washing: Wash with 1 mL of 5% Methanol in water. (Causality: 5% organic is strong enough to break weak non-specific matrix binding but too weak to elute the hydrophobic Z-Oxime).

-

Elution: Elute the analytes into a clean collection tube using 1 mL of 100% Methanol.

-

Concentration: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (70% A / 30% B). Vortex for 1 minute and transfer to an autosampler vial.

Caption: Self-validating Solid Phase Extraction (SPE) workflow for plasma cleanup.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: ZORBAX Eclipse XDB-Phenyl or Thermo Betabasic-8 (100 mm × 4.6 mm, 5 µm) [4][5].

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water. (Causality: Formic acid drives ESI+ protonation, while ammonium acetate buffers the droplet pH to prevent peak tailing of the basic piperidine ring).

-

Mobile Phase B: Methanol.

-

Injection Volume: 10 µL.

Table 1: Chromatographic Gradient Conditions

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 70 | 30 | 0.4 |

| 1.0 | 70 | 30 | 0.4 |

| 2.5 | 10 | 90 | 0.4 |

| 4.0 | 10 | 90 | 0.4 |

| 4.1 | 70 | 30 | 0.4 |

| 5.5 | 70 | 30 | 0.4 |

Mass Spectrometry (ESI+): The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The protonated precursor ion for Paliperidone Z-Oxime is observed at m/z 447.5.

Caption: Mechanistic CID fragmentation pathway for Paliperidone Z-Oxime.

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | Purpose |

|---|---|---|---|---|---|

| Paliperidone Z-Oxime | 447.5 | 207.2 | 60 | 35 | Quantifier |

| Paliperidone Z-Oxime | 447.5 | 164.1 | 60 | 45 | Qualifier |

| Paliperidone-d4 (IS) | 431.2 | 211.2 | 60 | 35 | Internal Standard |

Method Validation & Data Presentation

The method was validated according to stringent bioanalytical guidelines (e.g., FDA/ICH M10). The integration of the SPE cleanup with the biphenyl chromatographic separation resulted in exceptional linearity and negligible matrix interference [3][5].

Table 3: Method Validation Summary

| Validation Parameter | Paliperidone Z-Oxime Result | Regulatory Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.200 – 55.00 ng/mL | r² ≥ 0.99 |

| LLOQ | 0.200 ng/mL | Signal-to-Noise (S/N) ≥ 10 |

| Inter-day Precision (CV%) | < 8.5% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | 94.2% – 101.4% | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | > 92.4% | Consistent across all QC levels |

| Matrix Effect (IS Normalized) | 97.5% – 103.2% | ± 15% (Indicates no ion suppression) |

Conclusion

By grounding the experimental design in chemical causality—utilizing SPE for targeted lipid removal, biphenyl chromatography for isomeric resolution, and stable-isotope internal standardization for continuous self-validation—this LC-MS/MS protocol provides a highly trustworthy and reproducible method for quantifying Paliperidone Z-Oxime in complex biological matrices.

References

-

CEON (Arhiv za farmaciju). "Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma." CEON Scientific Index. Available at: [Link]

-

ResearchGate. "LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma." ResearchGate Publications. Available at:[Link]

Application Note: Chiral Separation of Paliperidone and Characterization of Oxime Isomers

This Application Note and Protocol guide is designed for researchers and analytical scientists involved in the development and quality control of Paliperidone formulations. It addresses the critical requirement of separating Paliperidone enantiomers and resolving the specific oxime-related impurities that arise during synthesis and degradation.

Executive Summary & Scientific Rationale

Paliperidone (9-hydroxyrisperidone) is the major active metabolite of risperidone, used in the treatment of schizophrenia.[1][2] Structurally, it possesses a single chiral center at the C-9 position of the tetrahydopyridopyrimidinone ring, existing as two enantiomers: (+)-(S)-Paliperidone and (-)-(R)-Paliperidone.[3] While marketed as a racemate, the enantiomers exhibit distinct pharmacokinetic profiles, necessitating robust chiral separation methods for quality control and clinical pharmacology studies.[4]

The "Oxime" Challenge: A critical impurity in Paliperidone synthesis and stability is the Paliperidone Oxime (often referred to as the Z-oxime or E-oxime isomers). This compound represents the uncyclized benzisoxazole precursor (or a ring-opening degradation product).[3] Because the oxime intermediate also contains the C-9 chiral center, it exists as four theoretical stereoisomers (R-Z, S-Z, R-E, S-E). A robust analytical method must not only separate the Paliperidone enantiomers but also ensure these oxime isomers do not co-elute, creating a "hidden" impurity risk.

Chemical Structures & Chirality[4][6][7][8]

-

Paliperidone: Contains a rigid benzisoxazole ring. Chiral center at C-9.[3]

-

Paliperidone Oxime (Impurity): Contains a flexible hydroxyimino linker instead of the benzisoxazole ring. Exhibits both Geometric (E/Z) and Optical (R/S) isomerism.

Method Development Strategy (DOT Diagram)

The following workflow illustrates the decision matrix for selecting the optimal separation mode based on the sample matrix (API purity vs. Bioanalysis).

Caption: Decision tree for selecting Normal Phase vs. Reversed Phase chiral methods for Paliperidone.

Protocol 1: Normal Phase Chiral Separation (Gold Standard for QC)

Purpose: Precise quantification of enantiomeric excess (ee) in raw material and tablets. Normal phase offers superior selectivity for the rigid benzisoxazole structure.

Materials & Equipment

-

HPLC System: Agilent 1200/1260 or Waters Alliance with PDA detector.

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]

-

Alternative: Chiralpak IA (Immobilized version, more robust).

-

-

Reagents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA), Trifluoroacetic acid (TFA).[3]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase | n-Hexane : Ethanol : DEA (50 : 50 : 0.1 v/v/v) | High ethanol content reduces retention of the polar 9-OH group while maintaining chiral recognition.[3] DEA suppresses peak tailing of the basic piperidine nitrogen. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to ensure optimal Van Deemter efficiency. |

| Temperature | 25°C | Lower temperatures often enhance chiral selectivity (separation factor |

| Detection | UV @ 280 nm | Max absorbance for the benzisoxazole chromophore. |

| Injection Vol | 10 µL | Load approx. 10 µg on column to avoid overload. |

Procedure

-

System Preparation: Flush the column with 100% Ethanol for 30 mins, then equilibrate with Mobile Phase for 60 mins until baseline stabilizes.

-

Standard Prep: Dissolve Paliperidone Reference Standard in Ethanol (0.5 mg/mL). Sonicate for 10 mins.

-

Oxime Marker Prep: Prepare a solution of Paliperidone Z-Oxime (Impurity) at 0.05 mg/mL.[3]

-

Execution: Inject the Oxime Marker first to establish retention times. Inject the Paliperidone Racemate.

-

Criteria:

-

Resolution (

) between enantiomers > 2.5. -

Resolution between nearest enantiomer and Oxime isomer > 1.5.

-

Protocol 2: Reversed-Phase Chiral Separation (LC-MS Compatible)

Purpose: Analysis of biological samples (plasma/urine) or trace impurity profiling where MS detection is required.[3]

Materials

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo).[3]

-

Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), Immobilized), 150 x 2.1 mm, 3 µm.[3]

-

Note: Immobilized phases are required for extensive solvent flexibility.

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM Ammonium Bicarbonate (pH 9.[3]0) | Basic pH keeps Paliperidone (pKa ~8.3) non-ionized, improving retention and shape on chiral selectors. |

| Mobile Phase B | Acetonitrile (100%) | Organic modifier. |

| Gradient | Isocratic: 60% B / 40% A | Stable baseline for MS detection. |

| Flow Rate | 0.3 mL/min | Compatible with ESI source. |

| Detection | MS/MS (ESI+) | MRM Transitions: 427.2 |

Characterization of Oxime Isomers

The "Oxime" impurity is chemically distinct because the benzisoxazole ring is open. This results in significant structural flexibility compared to Paliperidone.

Separation Mechanism:

-

Paliperidone Enantiomers: Interact via inclusion into the amylose helical cavity. The rigid structure fits snugly, allowing high discrimination.

-

Oxime Isomers: The flexible chain prevents deep inclusion. Consequently, Oxime isomers typically elute earlier than Paliperidone enantiomers on Amylose-based columns (Chiralpak AD/IA).[3]

Oxime Isomer Elution Order (Typical on Chiralpak AD-H):

-

Oxime Isomer 1 (Z-form, Enantiomer A)[3]

-

Oxime Isomer 2 (Z-form, Enantiomer B)[3]

-

(Gap)

-

Paliperidone Enantiomer 1

-

Paliperidone Enantiomer 2[5]

Note: The E-oxime is thermodynamically unstable and usually converts to Z or cyclizes, but if present, it will likely elute between the Z-oxime and the parent drug.

Data Presentation & Validation Criteria

System Suitability Table

Ensure your method meets these specifications before running samples.

| Parameter | Acceptance Limit | Typical Result (Protocol 1) |

| Tailing Factor ( | < 1.5 | 1.1 |

| Resolution ( | > 2.0 | 3.2 |

| Selectivity ( | > 1.1 | 1.4 |

| % RSD (Retention Time) | < 1.0% | 0.2% |

| % RSD (Area) | < 2.0% | 0.8% |

Troubleshooting Guide

-

Broad Peaks: Usually indicates strong interaction with residual silanols. Action: Increase DEA concentration to 0.15% or switch to Chiralpak IA (immobilized) which tolerates stronger basic additives.

-

Co-elution of Oxime: If the Oxime peak merges with the first Paliperidone enantiomer, lower the Ethanol concentration in Protocol 1 to 30%. This increases retention of the parent drug more than the impurity, widening the gap.

References

-

Vermeulen, A. et al. (2007). Population pharmacokinetics of paliperidone extended-release tablets in patients with schizophrenia. Journal of Clinical Pharmacology. Link

-

Chiral Technologies. (2025). Application Guide for Polysaccharide-based CSPs. Link

-

European Medicines Agency (EMA). (2016). Assessment Report: Paliperidone Palmitate. (Details on impurities including oxime precursors). Link

-

Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[3] (General reference for Amylose/Cellulose mechanisms).

-

BenchChem. (2025).[1][5] Comparing analytical methods for paliperidone and related substances. Link

Sources

Application Note: Targeted Generation of Paliperidone Z-Oxime via Forced Degradation

This Application Note is designed for research and development professionals involved in the stability profiling and impurity characterization of Paliperidone. It details the specific forced degradation pathways required to yield the Z-Oxime impurity (Impurity H), a critical degradation product resulting from the benzisoxazole ring opening.

Introduction & Scientific Rationale

Paliperidone (9-hydroxyrisperidone) is an atypical antipsychotic containing a 1,2-benzisoxazole moiety fused to a piperidine ring. While the pyrimidin-4-one system is relatively stable, the isoxazole ring is susceptible to chemical stress.

The Z-Oxime impurity (CAS 1388021-47-3) represents a geometric isomer formed via the cleavage of the isoxazole ring. Unlike oxidative N-oxide formation, this transformation is a structural isomerization where the cyclic

Understanding this pathway is critical for:

-

Stability Indicating Method (SIM) Development: Differentiating between ring-cleavage products (nitriles vs. oximes).

-

Toxicological Qualification: Isolating sufficient quantities of the Z-Oxime for safety studies (ICH Q3A/B).

Mechanistic Insight: The Base-Promoted Ring Opening

The conversion of Paliperidone to its Z-Oxime is primarily driven by Alkaline Hydrolysis .

-

Trigger: Hydroxide ions (

) attack the electrophilic carbon at the 3-position of the benzisoxazole ring or facilitate proton abstraction. -

Transformation: The rigid benzisoxazole ring opens to form an oxime anion. Upon neutralization, this yields the oxime (

). -

Stereochemistry: The resulting oxime can exist in E or Z configurations. The Z-isomer is often stabilized by intramolecular hydrogen bonding with the adjacent piperidine nitrogen or solvent effects during the quenching process.

Experimental Protocol

Reagents and Equipment

-

API: Paliperidone Reference Standard (>99.0% purity).

-